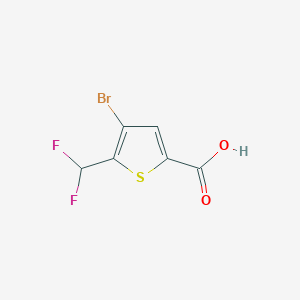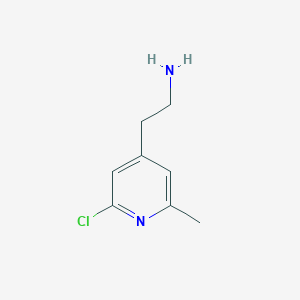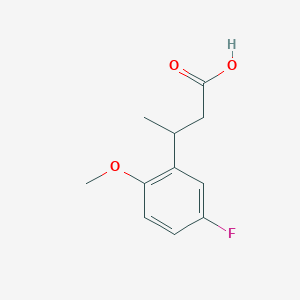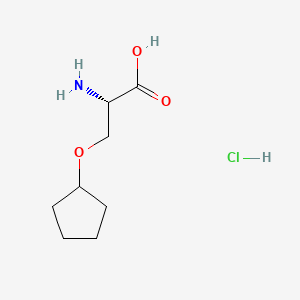
(2S)-2-amino-3-(cyclopentyloxy)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-(cyclopentyloxy)propanoic acid hydrochloride is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of an amino group, a cyclopentyloxy group, and a propanoic acid moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(cyclopentyloxy)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanol and (S)-2-amino-3-chloropropanoic acid.
Formation of Cyclopentyloxy Group: Cyclopentanol is converted to cyclopentyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Nucleophilic Substitution: The cyclopentyl chloride is then reacted with (S)-2-amino-3-chloropropanoic acid in the presence of a base such as sodium hydroxide (NaOH) to form (2S)-2-amino-3-(cyclopentyloxy)propanoic acid.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid (HCl) to the product to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors to enhance yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(cyclopentyloxy)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The cyclopentyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oximes or nitro compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
(2S)-2-amino-3-(cyclopentyloxy)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(cyclopentyloxy)propanoic acid hydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing signaling pathways and cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-3-(cyclohexyloxy)propanoic acid hydrochloride
- (2S)-2-amino-3-(cyclobutyloxy)propanoic acid hydrochloride
- (2S)-2-amino-3-(cycloheptoxy)propanoic acid hydrochloride
Uniqueness
(2S)-2-amino-3-(cyclopentyloxy)propanoic acid hydrochloride is unique due to its specific cyclopentyloxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C8H16ClNO3 |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
(2S)-2-amino-3-cyclopentyloxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c9-7(8(10)11)5-12-6-3-1-2-4-6;/h6-7H,1-5,9H2,(H,10,11);1H/t7-;/m0./s1 |
InChI Key |
LBIZZSUGZCEOHD-FJXQXJEOSA-N |
Isomeric SMILES |
C1CCC(C1)OC[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C1CCC(C1)OCC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



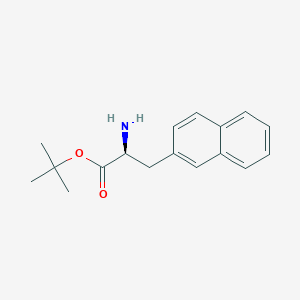
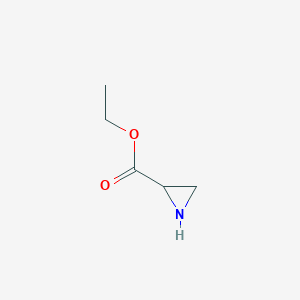
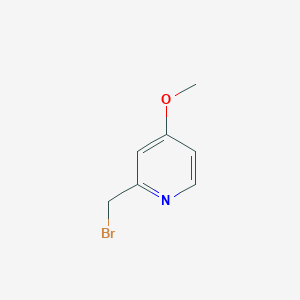
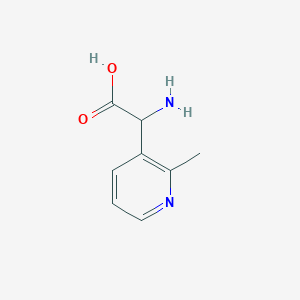
![3-((7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B15316160.png)

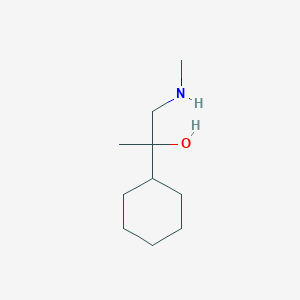
![6-Chloro-5-fluoro-1-(tetrahydrothiophen-3-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B15316172.png)
